Structural Differentiation from the Approved Drug Flibanserin
The target compound is a close structural analog of the marketed drug flibanserin (CAS 167933-07-5) . Flibanserin is a postsynaptic 5-HT1A agonist and 5-HT2A antagonist with Ki values of 1 nM and 49 nM, respectively . The key structural difference lies in the terminal amide: flibanserin contains a simple acetamide group, whereas the target compound features a bulky, sterically hindered 3,3-dimethylbutanamide group. This modification is expected to significantly alter lipophilicity (cLogP), metabolic stability, and off-target binding profiles, making it a distinct tool compound for probing 5-HT receptor pharmacology where the acetamide moiety is a known metabolic liability.
| Evidence Dimension | Chemical Structure and Pharmacological Target Class |
|---|---|
| Target Compound Data | N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide (MW: 385.5 g/mol; Molecular Formula: C18H28FN3O3S) |
| Comparator Or Baseline | Flibanserin, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (MW: 357.4 g/mol; Molecular Formula: C16H21FN3O3S) [1] |
| Quantified Difference | Molecular Weight difference of +28.1 g/mol; substitution of a hydrogen atom with a tert-butyl group at the terminal amide position, increasing steric bulk and lipophilicity. |
| Conditions | Structural comparison based on IUPAC names and molecular formulas from authoritative chemical databases. |
Why This Matters
This structural difference dictates a divergent pharmacological and pharmacokinetic profile from flibanserin, justifying its selection for exploration of novel intellectual property space and for probing the effects of steric bulk on receptor binding.
- [1] DrugBank. Flibanserin. Accession Number DB04908. View Source
